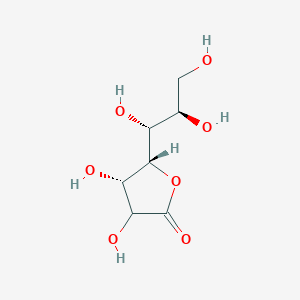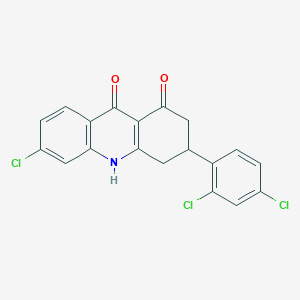
6-Chloro-3-(2,4-dichlorophenyl)-3,4-dihydro-1,9(2H,10H)-acridinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-3-(2,4-dichlorophenyl)-3,4-dihydro-1,9(2H,10H)-acridinedione, commonly known as CDDO, is a synthetic triterpenoid compound with potent anti-inflammatory, antioxidant, and anticancer properties. CDDO belongs to the family of acridinediones and is a derivative of oleanolic acid.
Mécanisme D'action
CDDO exerts its biological effects by activating several signaling pathways, including the Nrf2/Keap1 pathway, the NF-κB pathway, and the JAK/STAT pathway. CDDO activates the Nrf2/Keap1 pathway, which leads to the upregulation of antioxidant enzymes and detoxifying enzymes, thereby protecting cells from oxidative stress and inflammation. CDDO also inhibits the NF-κB pathway, which is responsible for the production of pro-inflammatory cytokines. Additionally, CDDO activates the JAK/STAT pathway, which regulates cell proliferation and survival.
Effets Biochimiques Et Physiologiques
CDDO has been shown to have several biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer effects. CDDO has been shown to increase the expression of antioxidant enzymes, such as heme oxygenase-1 (HO-1) and superoxide dismutase (SOD), which protect cells from oxidative stress. CDDO also inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. Additionally, CDDO has been shown to induce apoptosis in cancer cells by activating several signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using CDDO in lab experiments is its potent anti-inflammatory and antioxidant properties, which make it a useful tool for studying the pathogenesis of various inflammatory diseases and oxidative stress-related disorders. However, the major limitation of using CDDO in lab experiments is its complex synthesis process, which requires expertise in organic chemistry. Additionally, the high cost of CDDO may limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the research on CDDO, including the development of more efficient synthesis methods, the identification of new therapeutic targets, and the evaluation of its safety and efficacy in clinical trials. One potential direction is the use of CDDO in combination with other drugs for the treatment of cancer and other diseases. Additionally, the development of CDDO derivatives with improved pharmacokinetic properties and reduced toxicity may further enhance its therapeutic potential.
Méthodes De Synthèse
CDDO can be synthesized using several methods, including the reaction of oleanolic acid with chloranilic acid in the presence of trifluoroacetic acid, or the reaction of oleanolic acid with 2,4-dichlorophenylhydrazine in the presence of sodium acetate and acetic anhydride. The synthesis of CDDO is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
CDDO has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. CDDO has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and suppress inflammation by inhibiting the production of pro-inflammatory cytokines.
Propriétés
Numéro CAS |
144155-24-8 |
|---|---|
Nom du produit |
6-Chloro-3-(2,4-dichlorophenyl)-3,4-dihydro-1,9(2H,10H)-acridinedione |
Formule moléculaire |
C19H12Cl3NO2 |
Poids moléculaire |
392.7 g/mol |
Nom IUPAC |
6-chloro-3-(2,4-dichlorophenyl)-2,3,4,10-tetrahydroacridine-1,9-dione |
InChI |
InChI=1S/C19H12Cl3NO2/c20-10-1-3-12(14(22)7-10)9-5-16-18(17(24)6-9)19(25)13-4-2-11(21)8-15(13)23-16/h1-4,7-9H,5-6H2,(H,23,25) |
Clé InChI |
CNWMKSDNKYKWRI-UHFFFAOYSA-N |
SMILES |
C1C(CC(=O)C2=C1NC3=C(C2=O)C=CC(=C3)Cl)C4=C(C=C(C=C4)Cl)Cl |
SMILES canonique |
C1C(CC(=O)C2=C1NC3=C(C2=O)C=CC(=C3)Cl)C4=C(C=C(C=C4)Cl)Cl |
Synonymes |
6-Chloro-3-(2,4-dichlorophenyl)-3,4-dihydro-1,9(2H,10H)-acridinedione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



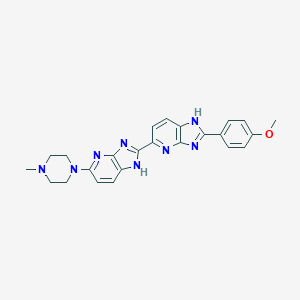
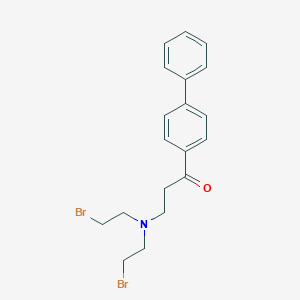
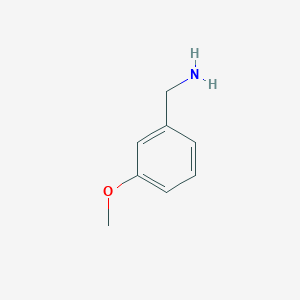
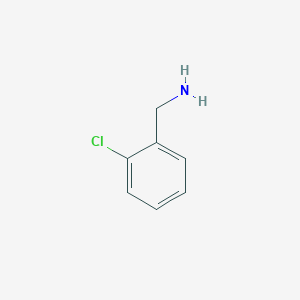
![2-amino-7-[(3R,5R)-5-(hydroxymethyl)oxolan-3-yl]-1H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B130928.png)
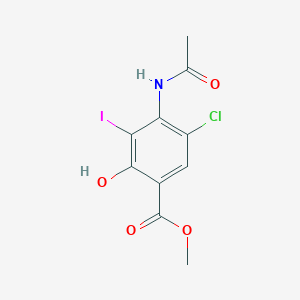
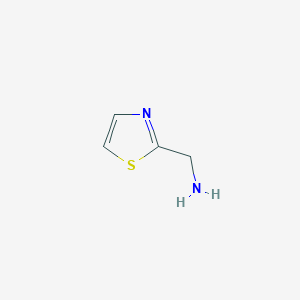
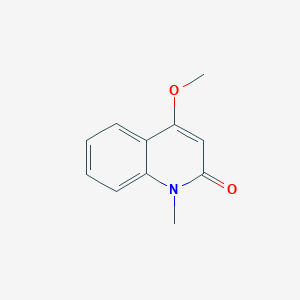
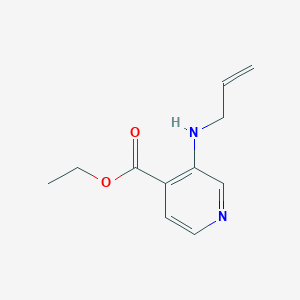
![(S)-7-Amino-5H,7H-dibenzo[b,d]azepin-6-one](/img/structure/B130945.png)
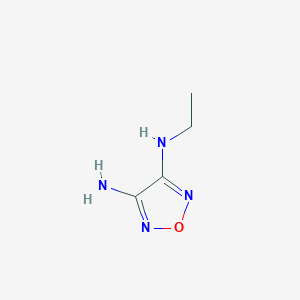
![(S)-N-[2-[7-Allyl-5-bromo-2,3-dihydro-6-hydroxy-1H-inden-1-YL]ethyl]propanamide](/img/structure/B130970.png)
![(1R,2R,4S,5R,8S,9R,12R,13R)-1,5,9-Trimethyl-11,14,15-trioxatetracyclo[10.2.1.04,13.08,13]pentadecane-2,10-diol](/img/structure/B130971.png)
